4,8-Dimethyl-2-(4-methylpiperazin-1-yl)quinoline
Description
4,8-Dimethyl-2-(4-methylpiperazin-1-yl)quinoline is a quinoline derivative featuring a 4-methylpiperazine substituent at the 2-position and methyl groups at the 4- and 8-positions of the quinoline core. Its molecular formula is C₁₆H₂₀N₄, with a molecular weight of 268.36 g/mol (calculated). This compound is structurally notable for its piperazine moiety, which is often incorporated into bioactive molecules to enhance solubility, bioavailability, or receptor interaction .
Properties
IUPAC Name |
4,8-dimethyl-2-(4-methylpiperazin-1-yl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3/c1-12-5-4-6-14-13(2)11-15(17-16(12)14)19-9-7-18(3)8-10-19/h4-6,11H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRYWNHFUAKCKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)N3CCN(CC3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dimethyl-2-(4-methylpiperazin-1-yl)quinoline typically involves the reaction of 4,8-dimethylquinoline with 4-methylpiperazine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4,8-Dimethyl-2-(4-methylpiperazin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced forms of the quinoline ring.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
The applications of 4,8-dimethyl-2-(4-methylpiperazin-1-yl)quinoline are still being researched, but quinoline derivatives, in general, have demonstrated potential in treating various diseases, including cancer .
Quinoline Derivatives and Cancer Treatment:
- Substituted 2,4-amino-quinoline derivatives are useful for treating proliferative disorders, including cancer . Cancer is characterized by uncontrolled proliferation and the spread of abnormal cells . Traditional treatments like surgery, chemotherapy, and radiotherapy have limitations, including incomplete removal of neoplastic tissue, serious side effects, and toxicity to both cancer and normal tissues .
- Small molecule therapeutics, such as the ABL inhibitor imatinib, have shown the potential of treating a defined patient population, such as chronic myeloid leukemia driven by the BCR-ABL translocation .
- Natural 5,8-quinolinedione antibiotics exhibit anticancer activity .
Other biological activities of quinolines:
- Compounds incorporating a quinoline ring system have exhibited diverse biological and pharmaceutical activities, including anti-tuberculosis, antiplasmodial, antibacterial, antihistamine, antifungal, antimalarial, anti-HIV, anti-inflammatory, anti-hypertensive, and antioxidant activities .
- Quinolines have been used as tyrokinase PDGF-RTK inhibitors, inositol 5'-phosphatase (SH 2) inhibitors, DNA gyrase B inhibitors as Mycobacterium tuberculosis, and DNA topoisomerase inhibitors .
Inhibitory Activity of Quinoline Derivatives:
- 2-pyrrolidyl or 2-piperidinylquinolines have shown good inhibitory activities in mobilization of calcium by a high concentration of glutamate in human mGluR1/HEK293 cells .
- A hydrophobic and larger substituent (cyclic amine) at R1 is responsible for high potency for mGluR1. The size of a secondary amide group at the 6-position of quinolines seems to be another essential factor to enhance mGluR1 antagonistic activity .
- Compound 13c (see table below) displayed the highest mGluR1 antagonistic activity .
Table of mGluR1 Inhibition by Quinoline Derivatives
| Compounds | R1 | R2 | R3 | % Inhibition (mGluR1) a) |
|---|---|---|---|---|
| 10 µm | ||||
| 12a | Pyrrolidine | H | H | 16.55 |
| 12b | Pyrrolidine | Methyl | H | 65.97 |
| 12c | Pyrrolidine | Methyl | Methyl | 35.85 |
| 12d | Pyrrolidine | Ethyl | H | 56.22 |
| 12e | Pyrrolidine | Propyl | H | 47.15 |
| 12f | Pyrrolidine | Octyl | H | 44.07 |
| 12g | Pyrrolidine | Phenyl | H | 15.65 |
| 12h | Pyrrolidine | Benzyl | H | 16.78 |
| 12i | Pyrrolidine | 25.84 | ||
| 12j | Pyrrolidine | 15.57 | ||
| 12k | Pyrrolidine | 30.22 | ||
| 13a | Piperidine | Methyl | H | 72.86 |
| 13b | Piperidine | Methyl | Methyl | 21.90 |
| 13c | Piperidine | Ethyl | H | 76.76 |
| 13d | Piperidine | Propyl | H | 61.97 |
| 13e | Piperidine | Propyl | Propyl | 46.75 |
| 13f | Piperidine | Isopropyl | H | 5.98 |
| 13g | Piperidine | Cyclopropyl | H | 56.21 |
| 13h | Piperidine | Phenyl | H | 9.29 |
| 13i | Piperidine | Benzyl | H | 21.07 |
| 13j | Piperidine | 24.50 | ||
| 13k | Piperidine | 13.84 | ||
| 14a | Piperazine | Ethyl | H | 28.73 |
| 14b | Piperazine | Propyl | Propyl | 18.80 |
| 14c | Piperazine | H | H | 16.50 |
| 14d | 4-Methylpiperazine | Methyl | H | 9.31 |
| 14e | 4-Methylpiperazine | Isopropyl | H | 23.15 |
| 14f | 4-Ethylpiperazine | Methyl | Methyl | 15.01 |
| 14g | 4-Ethylpiperazine | Isopropyl | H | 22.70 |
| 14h | 4-Ethylpiperazine | Methyl | H | 40.89 |
| 15a | Morpholine | H | H | 30.25 |
| 15b | Morpholine | Methyl | H | 48.80 |
| 15c | Morpholine | Ethyl | H | 13.99 |
| 15d | Morpholine | Propyl | H | 16.45 |
| 15e | Morpholine | Isopropyl | H | 29.63 |
| 15f | Morpholine | Methyl | Methyl | 31.45 |
| 15g | Morpholine | Propyl | Propyl | 27.03 |
| 15h | Morpholine | Cyclohexyl | H | 35.38 |
| 15i | Morpholine | 31.43 | ||
| 15j | Morpholine | 28.68 | ||
| 16a | MeO- | Methyl | H | 6.85 |
| 16b | MeO- | Methyl | Methyl | 3.09 |
| 16c | MeO- | Ethyl | H | 53.09 |
| 16d | MeO- | Isopropyl | H | 38.41 |
| 16e | MeO- | Cyclopropyl | H | 58.10 |
| 16f | MeO- | -0.51 | ||
| 16g | MeO- | 23.95 | ||
| 16h | MeO- | 32.97 |
a) Ca2+ flux assay using glutamate as agonist.
Mechanism of Action
The mechanism of action of 4,8-Dimethyl-2-(4-methylpiperazin-1-yl)quinoline is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to a biological response. The piperazine moiety in the compound may play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs and their distinguishing features are compared below:
Table 1: Structural and Functional Comparison
Key Insights from Comparative Analysis
Substituent Effects on Bioactivity: The 4-methylpiperazine group in the parent compound likely enhances solubility compared to analogs with bulkier or less polar substituents (e.g., diazepane in ). Piperazine-containing derivatives often exhibit improved cellular uptake, as seen in anti-inflammatory agents .
Steric and Electronic Modifications :
- The chloro substituent in introduces electronegativity and steric hindrance, which may improve target specificity (e.g., inhibition of nitric oxide synthase in ).
- Replacement of piperazine with piperidine () reduces basicity, altering pharmacokinetic profiles.
Biological Activity Trends :
Biological Activity
4,8-Dimethyl-2-(4-methylpiperazin-1-yl)quinoline is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Quinoline derivatives are known for their diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.
Antibacterial Activity
Research has demonstrated that quinoline derivatives exhibit varying levels of antibacterial activity. A study focused on related quinoline compounds showed that structural modifications can significantly enhance antibacterial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The lipophilicity of these compounds often correlates with their antibacterial efficacy, where higher LogP values indicate better activity.
Table 1: Antibacterial Activity of Related Quinoline Compounds
| Compound | Bacterial Strain | Activity (Zone of Inhibition) | LogP Value |
|---|---|---|---|
| Compound 5a | S. aureus | 20 mm | 2.26 |
| Compound 5b | E. coli | 15 mm | 2.32 |
| Compound X | MRSA | 18 mm | 1.94 |
Anticancer Activity
The anticancer potential of quinoline derivatives is well-documented. For instance, compounds similar to this compound have been shown to downregulate c-MYC expression in cancer cell lines, indicating their role in inhibiting tumor growth . The mechanism often involves the stabilization of G-quadruplex structures in DNA, which can suppress oncogene expression.
Case Study: Anticancer Effects in Cell Lines
In a study evaluating the effects of quinoline derivatives on various cancer cell lines (e.g., MCF7, NCI-H460), compounds exhibited IC50 values indicating significant antiproliferative effects:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | NCI-H460 | 0.39 |
| Compound C | Colo320 | 0.67 |
These results suggest that modifications to the quinoline structure can enhance anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest.
Antiviral Activity
Emerging research indicates that certain quinoline derivatives possess antiviral properties. For instance, studies have shown that some analogs inhibit viral replication at early stages by affecting intracellular processes . The antiviral activity is often linked to the lipophilicity and electronic properties of substituents on the quinoline ring.
Table 2: Antiviral Activity Data
| Compound | Virus Type | IC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|---|
| Compound D | Dengue Virus | 3.03 | 16.06 | 5.30 |
| Compound E | H5N1 Virus | 0.49 | 19.39 | 39.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
